molecular formula C19H20N2O4S B4034076 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4034076
M. Wt: 372.4 g/mol
InChI Key: NTQNVCPUFTYIAI-UHFFFAOYSA-N
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Description

3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure with a carboxylic acid group and a thiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the thiazole and methoxyphenyl groups.

    Formation of Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Functionalization: The introduction of the thiazole ring can be accomplished through a cyclization reaction involving a thioamide and a halogenated ketone. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the functionalized bicyclo[2.2.1]heptane with the thiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving thiazole-containing drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group are likely involved in binding interactions, while the bicyclo[2.2.1]heptane core provides structural stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with a similar core structure but lacking the functional groups present in the target compound.

    Norbornene: Another bicyclic compound with a double bond, making it more reactive in certain types of chemical reactions.

    Norcamphor: A ketone derivative of norbornane, used as a starting material in the synthesis of more complex molecules.

Uniqueness

3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic core with a thiazole ring and methoxyphenyl group. This combination of structural features imparts specific chemical and biological properties that are not found in simpler bicyclic compounds.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-13-6-4-10(5-7-13)14-9-26-19(20-14)21-17(22)15-11-2-3-12(8-11)16(15)18(23)24/h4-7,9,11-12,15-16H,2-3,8H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNVCPUFTYIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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